molecular formula C20H25BrN2O2 B4891091 4-bromo-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol

4-bromo-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol

Cat. No. B4891091
M. Wt: 405.3 g/mol
InChI Key: ZCRWLQGDQIJQMM-UHFFFAOYSA-N
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Description

4-bromo-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as phenols and acts as a selective antagonist of the dopamine D3 receptor.

Mechanism of Action

4-bromo-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol acts as a selective antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic pathway of the brain. By blocking the activation of this receptor, 4-bromo-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol can modulate the release of dopamine in the brain, which has been implicated in various neurological and psychiatric disorders.
Biochemical and physiological effects:
4-bromo-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol has been shown to have various biochemical and physiological effects, including the modulation of dopamine release in the brain, the regulation of neuronal activity, and the modulation of various signaling pathways. It has also been shown to have potential anti-addictive properties by reducing drug-seeking behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-bromo-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol is its high selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor in various experimental models. However, one of the limitations of 4-bromo-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol is its relatively low potency compared to other dopamine D3 receptor antagonists, which can limit its effectiveness in certain experimental models.

Future Directions

There are several potential future directions for research on 4-bromo-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol, including the development of more potent analogs, the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the exploration of its potential anti-addictive properties. Additionally, further studies are needed to elucidate the exact mechanisms of action of 4-bromo-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol and its effects on various signaling pathways in the brain.

Synthesis Methods

The synthesis of 4-bromo-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol involves the reaction of 2,6-dimethoxyphenol with 4-(2,5-dimethylphenyl)piperazine in the presence of bromine and a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-bromo-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol has been studied extensively for its potential therapeutic applications in various fields such as neurology, psychiatry, and addiction medicine. It has been shown to have a high affinity for the dopamine D3 receptor, which has been implicated in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

4-bromo-2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O2/c1-14-4-5-15(2)18(10-14)23-8-6-22(7-9-23)13-16-11-17(21)12-19(25-3)20(16)24/h4-5,10-12,24H,6-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRWLQGDQIJQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C(=CC(=C3)Br)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol

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